molecular formula C11H10ClNO5S B13243913 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]propane-1-sulfonyl chloride

3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]propane-1-sulfonyl chloride

Cat. No.: B13243913
M. Wt: 303.72 g/mol
InChI Key: SRSMJNVEWBVTIJ-UHFFFAOYSA-N
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Description

3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]propane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H8ClNO3. It is known for its unique structure, which includes a sulfonyl chloride group attached to a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]propane-1-sulfonyl chloride typically involves the reaction of 1,3-dioxo-2,3-dihydro-1H-isoindole with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles, such as amines and alcohols, to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]propane-1-sulfonyl chloride lies in its sulfonyl chloride group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable reagent in organic synthesis and various scientific research applications .

Properties

Molecular Formula

C11H10ClNO5S

Molecular Weight

303.72 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)oxypropane-1-sulfonyl chloride

InChI

InChI=1S/C11H10ClNO5S/c12-19(16,17)7-3-6-18-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2

InChI Key

SRSMJNVEWBVTIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCCS(=O)(=O)Cl

Origin of Product

United States

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